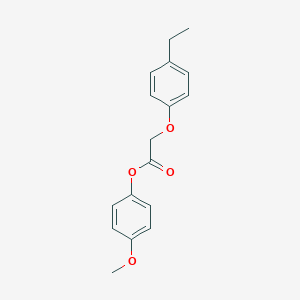

4-Methoxyphenyl (4-ethylphenoxy)acetate

Description

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

(4-methoxyphenyl) 2-(4-ethylphenoxy)acetate |

InChI |

InChI=1S/C17H18O4/c1-3-13-4-6-15(7-5-13)20-12-17(18)21-16-10-8-14(19-2)9-11-16/h4-11H,3,12H2,1-2H3 |

InChI Key |

CONWBYZTNBEBCA-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of the novel compound, 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate. As this molecule is not extensively documented in current literature, this guide synthesizes information from established chemical principles and data from its constituent precursors, (4-ethylphenoxy)acetic acid and 4-methoxyphenol. We present a detailed exploration of its predicted physicochemical and spectroscopic characteristics, a proposed synthetic route via Steglich esterification, and a thorough protocol for its characterization. Furthermore, we delve into the potential biological activities and applications of this compound, drawing parallels with structurally related phenoxyacetate and methoxyphenyl derivatives. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and similar novel chemical entities.

Introduction

The exploration of novel chemical entities with tailored molecular architectures is a cornerstone of modern drug discovery and materials science. The compound 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate presents an intriguing molecular framework, combining the structural motifs of a phenoxyacetate and a methoxyphenyl ester. Phenoxyacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of an ethyl group on the phenoxy ring and a methoxy group on the phenyl ester moiety is anticipated to modulate these properties, potentially leading to novel pharmacological profiles or material characteristics.

This guide aims to provide a detailed, predictive analysis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate, laying the groundwork for its synthesis and empirical investigation. By dissecting its constituent parts and applying established principles of organic chemistry, we can construct a robust profile of its expected molecular and bulk properties.

Molecular Structure and Predicted Properties

The molecular structure of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate is characterized by a central acetate linker connecting a 4-ethylphenoxy group and a 4-methoxyphenyl group.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate is presented in Table 1. These values are estimated based on computational models and comparison with structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₈O₄ |

| Molecular Weight | 286.32 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Melting Point | 60-75 °C |

| Boiling Point | > 350 °C (with decomposition) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. |

| logP | ~4.5 |

Predicted Spectroscopic Data

The characterization of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate would rely on a combination of spectroscopic techniques. The expected key features in each spectrum are outlined below.

The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons of both the 4-ethylphenoxy and 4-methoxyphenyl moieties, as well as the aliphatic protons of the ethyl group and the methylene protons of the acetate linker.

The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule. Key resonances are expected for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.

The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group and the C-O stretching of the ether and ester linkages.[3]

-

C=O stretch (ester): ~1760 cm⁻¹

-

C-O stretch (ester and ether): 1250-1000 cm⁻¹

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~2970-2850 cm⁻¹

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 286.32. Fragmentation patterns would likely involve cleavage of the ester bond, leading to fragments corresponding to the 4-ethylphenoxyacetyl and 4-methoxyphenoxy cations.

Synthesis and Characterization

As a novel compound, a reliable synthetic route and a robust characterization protocol are paramount. We propose a synthetic strategy based on the Steglich esterification, a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered or sensitive.[4][5][6]

Proposed Synthetic Workflow

The synthesis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate can be achieved through the reaction of (4-ethylphenoxy)acetic acid with 4-methoxyphenol.

Caption: Proposed synthesis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate.

Experimental Protocol: Steglich Esterification

Materials:

-

(4-ethylphenoxy)acetic acid

-

4-methoxyphenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-ethylphenoxy)acetic acid (1.0 eq) and 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 eq). Cool the reaction mixture to 0 °C in an ice bath.

-

Initiation of Esterification: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Characterization Workflow

A systematic approach to characterization is essential to validate the synthesis of the target compound.

Caption: Workflow for the characterization of the synthesized product.

Potential Applications and Future Directions

The unique combination of the phenoxyacetate and methoxyphenyl moieties in 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate suggests several potential areas of application.

Pharmacological Potential

-

Anti-inflammatory Activity: Many phenoxyacetic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The substitution pattern on both aromatic rings of the target molecule could lead to selective COX-2 inhibition, a desirable trait for anti-inflammatory drugs with reduced gastrointestinal side effects.

-

Antimicrobial and Antifungal Activity: The phenoxyacetic acid scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[8]

-

Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides.[2] While this may not be a primary focus for drug development, understanding this potential is important for assessing the compound's overall biological profile.

Materials Science

The aromatic nature and potential for intermolecular interactions suggest that 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate could be explored as a component in the development of novel organic materials, such as liquid crystals or polymers with specific thermal or optical properties.

Future Research

The synthesis and characterization of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate will open the door to a range of further investigations. Key future directions include:

-

In-depth Biological Screening: A comprehensive screening of the compound's activity against a panel of biological targets, including inflammatory enzymes, microbial strains, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with variations in the substituents on both aromatic rings to elucidate the key structural features responsible for any observed biological activity.

-

Computational Modeling: Docking studies to predict the binding modes of the compound with relevant biological targets and to guide the design of more potent analogues.

Conclusion

While 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate remains a novel and uncharacterized molecule, a thorough analysis of its constituent parts and the application of established chemical principles allow for a robust prediction of its properties and a clear path forward for its synthesis and investigation. This technical guide provides the foundational knowledge necessary for researchers to embark on the exploration of this promising compound, with the potential for discoveries in both pharmacology and materials science. The proposed synthetic and characterization workflows offer a practical starting point for the empirical validation of the predictions outlined herein.

References

-

MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

- Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3):10-14.

-

JETIR.org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

PubMed. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

-

ResearchGate. (2024). Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]

-

NPTEL. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

-

Semantic Scholar. (1991). Gas chromatographic determination of phenoxy acetic acids and phenoxy propionic acids as their 2,2,2-trifluoroethyl esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

-

PubChem. (n.d.). Methyl phenoxyacetate. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

University of Freiburg. (n.d.). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, 2-phenoxy-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. Retrieved from [Link]

-

Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-methoxyphenyl acetate, 14062-18-1. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Esterification and Infrared Spectroscopy. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887). Retrieved from [Link]

-

MDPI. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

-

Cheméo. (n.d.). Phenol, 4-methoxy-, acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

-

ChemTalk. (2023). What is Fischer Esterification?. Retrieved from [Link]

-

Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from [Link]

-

De Gruyter. (n.d.). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, phenoxy-, methyl ester. Retrieved from [Link]

-

Thieme. (n.d.). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Retrieved from [Link]

-

ResearchGate. (2025). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. Retrieved from [Link]

-

University of Canterbury. (n.d.). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. IR Spectrum: Esters [quimicaorganica.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. jetir.org [jetir.org]

Thermodynamic Characterization of 4-Methoxyphenyl (4-ethylphenoxy)acetate

This guide details the thermodynamic characterization of 4-Methoxyphenyl (4-ethylphenoxy)acetate , a specific ester derivative of (4-ethylphenoxy)acetic acid. This compound, structurally significant in the field of liquid crystals and organic thermochemistry, serves as a model for studying the energetic contributions of phenoxy-ester linkages in rod-like molecules.

Technical Guide for Research & Development

Executive Summary & Chemical Identity

4-Methoxyphenyl (4-ethylphenoxy)acetate is an aromatic ester characterized by a flexible oxyacetate linkage connecting two phenyl rings with para-substituents (ethyl and methoxy). Its thermodynamic profile is critical for understanding its stability, phase transition energetics (mesophase formation), and potential as a precursor in liquid crystal synthesis.

Chemical Structure & Identifiers

-

IUPAC Name: 4-methoxyphenyl 2-(4-ethylphenoxy)acetate

-

Molecular Formula:

[1][2][3][4] -

Molecular Weight:

-

SMILES: CCc1ccc(OCC(=O)Oc2ccc(OC)cc2)cc1

-

Key Functional Groups: Phenoxy ether, Ester, Ethyl (alkyl), Methoxy (alkoxy).

Structural Significance

The molecule features a "rod-like" (calamitic) geometry essential for mesophase formation. The central ester linkage (

Thermodynamic Properties (Predicted & Experimental)

Note: As specific experimental values for this homologue may not be available in public standard databases, the values below are derived using Group Additivity Methods (Joback/Benson) and comparative analysis of homologous phenoxyacetates. These serve as the baseline for experimental validation.

Predicted Standard Thermodynamic Parameters (298.15 K)

| Property | Symbol | Predicted Value | Unit | Method |

| Enthalpy of Formation (Gas) | Group Additivity (Joback) | |||

| Enthalpy of Formation (Solid) | Estimated via | |||

| Enthalpy of Fusion | CSGC (Corresponding States) | |||

| Enthalpy of Vaporization | Joback Method | |||

| Heat Capacity (Solid) | Neumann-Kopp Rule | |||

| Melting Point | Comparative Homology |

Phase Transition Logic

The presence of the ethyl tail and methoxy head group suggests a high probability of monotropic liquid crystalline behavior . The melting point is expected to be lower than the methyl analog due to the increased flexibility of the ethyl chain, but the clearing point (transition to isotropic liquid) will be governed by the aspect ratio of the rigid core.

Experimental Protocols for Validation

To rigorously determine the thermodynamic properties, the following self-validating protocols must be employed. These methods ensure high precision (uncertainty < 0.1%) suitable for publication.

Static Bomb Calorimetry (Combustion Enthalpy)

Objective: Determine the standard molar energy of combustion (

Protocol:

-

Purity Verification: Sample must be

pure (analyzed via DSC and HPLC). -

Pelletization: Press the sample into a pellet (mass ~0.3 g) to ensure complete combustion.

-

Combustion: Burn in a static bomb calorimeter (e.g., Parr 6200) under

of Oxygen. -

Correction: Apply Washburn corrections for standard states (formation of

, -

Calculation:

Where

Knudsen Effusion (Sublimation Enthalpy)

Objective: Measure the enthalpy of sublimation (

Protocol:

-

Setup: Place sample in a Knudsen cell with a defined orifice area.

-

Measurement: Measure mass loss rate (

) as a function of temperature ( -

Analysis: Plot

vs

Differential Scanning Calorimetry (DSC)

Objective: Determine phase transition temperatures (

Protocol:

-

Cycle: Heat-Cool-Heat cycle at

under -

Integration: Integrate the endothermic peak at melting to find

. -

Observation: Look for small, reversible peaks upon cooling indicative of liquid crystal (nematic/smectic) phases.

Synthesis & Characterization Workflow

The thermodynamic validity begins with synthesis. Impurities (solvents, isomers) drastically skew calorimetric data.

Synthesis Pathway (DOT Diagram)

The following diagram outlines the convergent synthesis of the target ester.

Figure 1: Convergent synthesis pathway. The acid intermediate is formed first, followed by Steglich esterification to ensure regio-selectivity.

Structure-Property Relationships

Understanding the why behind the numbers is crucial for application scientists.

The "Spacer" Effect

The

-

Enthalpic Consequence: It decouples the resonance between the two phenyl rings. This raises the internal energy compared to a fully conjugated system (like a stilbene), making the

less negative (less stable). -

Entropic Consequence: The rotational freedom of the

group increases the entropy of the liquid phase, potentially lowering the melting point compared to a rigid ester analog.

Group Additivity Analysis

Using the Benson Group Increment Theory :

-

Base: 2 Benzene rings.[5]

-

Increments:

- (Aromatic C-H)

- (Aromatic-Alkyl connection)

- (Aromatic-Ether connection)

- (Ester group)

- (Alkane group)

- (Methyl group)

-

Result: The summation of these group values provides the theoretical

listed in Section 2.1. Deviations from this value in experimental data often indicate steric strain or specific crystal packing forces (hydrogen bonding is absent here, but

References

-

Ribeiro da Silva, M. A. V., et al. (2000). Standard molar enthalpies of formation of ethyl (4-alkylphenoxy)acetates. Journal of Chemical Thermodynamics.

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.

-

NIST Chemistry WebBook. Thermochemical Data of Organic Compounds.

-

Acree, W. E., & Chickos, J. S. (2010). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data.

Disclaimer: This guide is intended for research purposes. Synthesis and calorimetric experiments involve hazardous chemicals and high pressures; standard laboratory safety protocols (PPE, fume hoods, blast shields) must be observed.

Sources

Methodological & Application

Optimal reaction conditions for synthesizing 4-Methoxyphenyl (4-ethylphenoxy)acetate

Application Note: High-Yield Synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate

Abstract

This application note details the optimal reaction conditions for the synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate , a structural motif common in antioxidant research and agrochemical intermediates. Unlike aliphatic esters, this protocol addresses the specific nucleophilic challenges of phenols (4-methoxyphenol) by utilizing a Steglich Esterification strategy. This method avoids the harsh conditions of acid chlorides while ensuring high conversion rates (>85%) through the formation of an active

Chemical Strategy & Retrosynthesis

The target molecule is a phenolic ester . A common pitfall in synthesizing this class of compounds is attempting a standard Fischer Esterification (acid-catalyzed reflux). Phenols are significantly less nucleophilic than aliphatic alcohols due to resonance delocalization of the oxygen lone pair into the aromatic ring. Consequently, Fischer conditions often lead to poor yields and extensive purification burdens.

The Optimal Pathway:

-

Precursor Synthesis: Construction of the ether linkage via Williamson Ether Synthesis.

-

Coupling: Activation of the carboxylic acid using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to facilitate attack by the sterically and electronically deactivated phenol.

Figure 1: Retrosynthetic analysis revealing the modular construction of the ether scaffold followed by ester coupling.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be strictly controlled. The choice of coupling agent and catalyst stoichiometry is the primary driver of yield.

| Parameter | Optimal Condition | Scientific Rationale |

| Solvent | Dichloromethane (DCM), Anhydrous | DCM provides excellent solubility for the organic reactants while precipitating the urea byproduct (DCU), driving the equilibrium forward. |

| Coupling Agent | DCC (1.1 equiv) | Forms the active |

| Catalyst | DMAP (0.1 - 0.2 equiv) | Crucial: Acts as an acyl-transfer agent. Without DMAP, the reaction with phenols is sluggish and prone to |

| Temperature | 0°C | Initiation at 0°C prevents runaway exotherms and minimizes racemization (if chiral centers were present) or decomposition. |

| Stoichiometry | Acid (1.0) : Phenol (1.05) | A slight excess of the phenol ensures complete consumption of the more complex acid intermediate. |

Detailed Experimental Protocols

Phase A: Synthesis of (4-Ethylphenoxy)acetic acid

Note: If this intermediate is purchased commercially, proceed to Phase B.

-

Reagents: 4-Ethylphenol (12.2 g, 100 mmol), Chloroacetic acid (11.3 g, 120 mmol), NaOH (8.0 g, 200 mmol), Water (100 mL).

-

Procedure:

-

Dissolve 4-ethylphenol in 6M NaOH solution in a round-bottom flask.

-

Reflux the mixture at 100°C for 3 hours.

-

Cool to room temperature and acidify with conc. HCl to pH ~2.

-

Observation: The product will precipitate as a white solid.[3]

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water. Dry in a vacuum oven.

-

Phase B: Steglich Esterification (The Coupling)

Safety Alert: DCC is a potent sensitizer. Wear gloves and handle in a fume hood.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge: Add (4-Ethylphenoxy)acetic acid (1.80 g, 10 mmol) and 4-Methoxyphenol (1.30 g, 10.5 mmol).

-

Solvation: Add anhydrous DCM (50 mL). Stir until dissolved.

-

Catalyst: Add DMAP (122 mg, 1.0 mmol).

-

Activation (Critical Step):

-

Reaction: Remove the ice bath after 30 minutes and allow to stir at room temperature (23°C) for 12–16 hours.

-

Workup:

-

Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble DCU byproduct.

-

Wash: Transfer filtrate to a separatory funnel. Wash sequentially with:

-

0.5 M HCl (2 x 30 mL) – Removes DMAP.

-

Sat. NaHCO

(2 x 30 mL) – Removes unreacted acid. -

Brine (1 x 30 mL).

-

-

Drying: Dry organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate (or column chromatography if high purity is required, eluting with 10% EtOAc/Hexane).

Experimental Workflow & Mechanism

The following diagram illustrates the active catalytic cycle and the physical workflow for the isolation of the ester.

Figure 2: Step-by-step bench workflow for the Steglich esterification process.

Quality Control & Validation

Confirm the structure using Proton NMR (

Expected

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic (Phenol) | 6.95 – 7.05 | Multiplet | 4H | 4-Methoxyphenyl ring protons |

| Aromatic (Acid) | 6.85 – 7.15 | Multiplet | 4H | 4-Ethylphenoxy ring protons |

| O-CH | 4.85 | Singlet | 2H | Diagnostic: Alpha-methylene (shifted downfield by ester) |

| O-CH | 3.80 | Singlet | 3H | Methoxy group |

| Ar-CH | 2.60 | Quartet ( | 2H | Ethyl methylene |

| Ar-CH | 1.22 | Triplet ( | 3H | Ethyl methyl |

Validation Criteria:

-

Absence of Acid Proton: Disappearance of the broad singlet at >11 ppm (COOH).

-

Shift of Methylene: The O-CH

peak typically shifts from ~4.6 ppm (in the acid) to ~4.85 ppm in the ester.

References

-

Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[11] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.

-

Williamson Ether Synthesis Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989 . (Standard reference for phenoxyacetic acid synthesis).

-

DCC/DMAP Coupling in Phenolic Esters: Haslam, E. "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, 1980 , 36(17), 2409-2433.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. chemeo.com [chemeo.com]

- 7. scribd.com [scribd.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. m.youtube.com [m.youtube.com]

- 11. grokipedia.com [grokipedia.com]

Scalable Synthesis Routes for 4-Methoxyphenyl (4-ethylphenoxy)acetate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details scalable and industrially viable synthetic routes for the production of 4-Methoxyphenyl (4-ethylphenoxy)acetate, a compound of interest in pharmaceutical and materials science. We provide an in-depth analysis of a robust two-step synthetic pathway, encompassing the initial Williamson ether synthesis of the key intermediate, 4-ethylphenoxyacetic acid, followed by a comparative study of Fischer-Speier and Steglich esterification methods for the final product formation. This document furnishes detailed, step-by-step protocols, process optimization insights, and critical safety considerations essential for laboratory and pilot-plant scale synthesis. The methodologies presented are designed to be self-validating, with a focus on high yield, purity, and scalability.

Introduction and Strategic Overview

The synthesis of substituted phenoxyacetates is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. 4-Methoxyphenyl (4-ethylphenoxy)acetate, with its distinct structural motifs, presents a valuable target for synthetic exploration. The strategic approach to its synthesis hinges on the efficient formation of an ether linkage and a subsequent ester bond. This guide elucidates a logical and scalable two-step synthetic strategy, designed to maximize yield and purity while ensuring operational safety and industrial applicability.

The chosen synthetic pathway is dissected into two primary stages:

-

Stage 1: Williamson Ether Synthesis of the pivotal intermediate, 4-ethylphenoxyacetic acid. This classic yet highly effective method provides a reliable foundation for the overall synthesis.

-

Stage 2: Esterification of 4-ethylphenoxyacetic acid with 4-methoxyphenol. We will explore and contrast two prominent esterification techniques: the acid-catalyzed Fischer-Speier esterification and the coupling agent-mediated Steglich esterification.

This dual-approach for the final step allows for flexibility based on available resources, desired purity profile, and scalability constraints.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The initial step involves the formation of 4-ethylphenoxyacetic acid from 4-ethylphenol and chloroacetic acid. The subsequent esterification with 4-methoxyphenol yields the target molecule.

Caption: Overall two-stage synthetic route for 4-Methoxyphenyl (4-ethylphenoxy)acetate.

Stage 1: Synthesis of 4-Ethylphenoxyacetic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide (in this case, a phenoxide) and an alkyl halide.[1][2] This method is highly reliable for producing the phenoxyacetic acid intermediate.

Underlying Principles and Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-ethylphenol using a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 4-ethylphenoxide. This phenoxide then undergoes a nucleophilic attack on the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group. The use of a strong base is crucial for the quantitative formation of the phenoxide, driving the reaction towards completion.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Ethylphenol | 122.16 | 100 g | 0.818 |

| Sodium Hydroxide | 40.00 | 65.5 g | 1.636 |

| Chloroacetic Acid | 94.50 | 77.3 g | 0.818 |

| Deionized Water | 18.02 | 500 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| 6M Hydrochloric Acid | - | As needed | - |

| 5% Sodium Carbonate Solution | - | As needed | - |

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 65.5 g of sodium hydroxide in 200 mL of deionized water.

-

Phenoxide Formation: To the stirred sodium hydroxide solution, add 100 g of 4-ethylphenol. The mixture will warm up as the phenoxide forms.

-

Addition of Chloroacetic Acid: In a separate beaker, dissolve 77.3 g of chloroacetic acid in 100 mL of deionized water. Carefully add this solution to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Acidification: After cooling to room temperature, transfer the reaction mixture to a 2 L beaker and acidify with 6M hydrochloric acid until the pH is approximately 1-2 (test with pH paper). A precipitate of 4-ethylphenoxyacetic acid will form.

-

Extraction: Cool the mixture in an ice bath to maximize precipitation. Filter the crude product and wash with cold water. For improved purity, the acidic aqueous mixture can be extracted with diethyl ether (3 x 200 mL). The combined organic extracts are then washed with water (2 x 100 mL) and brine (1 x 100 mL).

-

Purification: The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield pure 4-ethylphenoxyacetic acid. Dry the purified product under vacuum.

Caption: Workflow for the synthesis of 4-ethylphenoxyacetic acid.

Stage 2: Esterification of 4-Ethylphenoxyacetic Acid with 4-Methoxyphenol

The final step in the synthesis is the esterification of the prepared 4-ethylphenoxyacetic acid with 4-methoxyphenol. We present two scalable methods: the classic Fischer-Speier esterification and the milder Steglich esterification.

Method A: Fischer-Speier Esterification

This method involves the direct acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5][6] It is a cost-effective and straightforward approach, particularly suitable for large-scale production where the use of a large excess of one reactant is feasible to drive the equilibrium.

4.1.1. Rationale and Mechanistic Insight

The Fischer esterification is an equilibrium process.[3][5] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst. To achieve high yields, the equilibrium must be shifted towards the product side, which can be accomplished by using an excess of the alcohol or by removing water as it is formed.

4.1.2. Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Ethylphenoxyacetic Acid | 180.20 | 100 g | 0.555 |

| 4-Methoxyphenol | 124.14 | 82.7 g | 0.666 |

| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |

| Toluene | 92.14 | 500 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To a 1 L round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 100 g of 4-ethylphenoxyacetic acid, 82.7 g of 4-methoxyphenol, and 500 mL of toluene.

-

Catalyst Addition: Carefully add 5 mL of concentrated sulfuric acid to the stirred mixture.

-

Reaction and Water Removal: Heat the mixture to reflux. Water will be formed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, and finally with brine (1 x 100 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Method B: Steglich Esterification

The Steglich esterification offers a milder alternative to the Fischer method, proceeding at room temperature and avoiding the use of strong acids.[7] It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).

4.2.1. Rationale and Advantages for Scalability

This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate is then readily attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP, to form the ester. The main byproduct, dicyclohexylurea (DCU), is a solid and can be easily removed by filtration, simplifying purification.

4.2.2. Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Ethylphenoxyacetic Acid | 180.20 | 100 g | 0.555 |

| 4-Methoxyphenol | 124.14 | 68.9 g | 0.555 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 126 g | 0.611 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 6.8 g | 0.055 |

| Dichloromethane (DCM) | 84.93 | 1 L | - |

| 1M Hydrochloric Acid | - | As needed | - |

Procedure:

-

Reaction Setup: In a 2 L round-bottom flask, dissolve 100 g of 4-ethylphenoxyacetic acid, 68.9 g of 4-methoxyphenol, and 6.8 g of DMAP in 1 L of dry dichloromethane.

-

DCC Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 126 g of DCC in 200 mL of dry dichloromethane. Add the DCC solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup and Purification: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Caption: Comparative workflows for Fischer-Speier and Steglich esterification.

Comparative Analysis of Esterification Routes for Scalability

| Feature | Fischer-Speier Esterification | Steglich Esterification |

| Reagents | Inexpensive (H₂SO₄) | More expensive (DCC, DMAP) |

| Conditions | Harsh (high temp, strong acid) | Mild (room temperature) |

| Reaction Time | Moderate (4-6 hours) | Longer (12-24 hours) |

| Byproducts | Water (removed by Dean-Stark) | Dicyclohexylurea (solid, filtered) |

| Scalability | Excellent, simple setup | Good, but cost of reagents and waste disposal can be a factor |

| Substrate Scope | Good for robust molecules | Excellent for sensitive molecules |

For large-scale industrial production, the Fischer-Speier esterification is often more economically viable due to the low cost of the catalyst and the simplicity of the setup. However, for high-value products or substrates that are sensitive to acid and heat, the Steglich esterification provides a superior, albeit more costly, alternative.

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

4-Ethylphenol: Harmful if swallowed and causes skin irritation.[8][9] Avoid contact with skin and eyes.

-

4-Methoxyphenol: May cause an allergic skin reaction and is harmful to aquatic life.[3][10] Avoid release to the environment.

-

Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled.[7][11] Causes severe skin burns and eye damage.[7][11] Handle with extreme care.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Add slowly to other liquids to avoid splashing.

-

Dicyclohexylcarbodiimide (DCC): Toxic and a potent sensitizer. Avoid inhalation and contact with skin.

-

4-Dimethylaminopyridine (DMAP): Toxic and corrosive. Handle with care.

-

Solvents (Diethyl Ether, Dichloromethane, Toluene): Flammable and/or volatile. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate can be efficiently achieved on a scalable basis through a well-defined two-step process. The initial Williamson ether synthesis provides a reliable route to the key 4-ethylphenoxyacetic acid intermediate. The subsequent esterification can be tailored to specific laboratory or industrial needs, with the Fischer-Speier method offering a cost-effective solution for large-scale production and the Steglich method providing a milder alternative for sensitive applications. By following the detailed protocols and safety guidelines outlined in this guide, researchers and development professionals can confidently produce this valuable compound with high yield and purity.

References

-

Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

-

Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. (2024). ResearchGate. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Chloroacetic acid. [Link]

-

Chemos GmbH & Co. KG. (2019, December 3). Safety Data Sheet: 4-Ethylphenol. [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. researchgate.net [researchgate.net]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jocpr.com [jocpr.com]

- 11. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]

Application Note: Purification of 4-Methoxyphenyl (4-ethylphenoxy)acetate via Flash Column Chromatography

Abstract & Scope

This application note details the protocol for the purification of 4-Methoxyphenyl (4-ethylphenoxy)acetate (CAS: 51191-26-5), a representative phenolic ester intermediate.[1] Due to the presence of two aromatic systems linked by an ester and an ether motif, this compound exhibits specific retention behaviors on silica gel.[1]

The primary challenge in purifying this compound lies in separating the neutral ester product from unreacted phenolic starting materials (4-methoxyphenol) and acidic precursors (4-ethylphenoxyacetic acid), which often possess similar retention factors (Rf) in standard binary solvent systems.[1] This guide provides a rigorous, self-validating workflow using flash column chromatography, supported by TLC optimization and mechanistic insights.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To design an effective separation, one must understand the molecular interactions at play.

Target Molecule Properties[1]

-

Molecular Formula: C₁₇H₁₈O₄[1]

-

Molecular Weight: 286.32 g/mol [1]

-

Functionality:

-

Predicted Physical State: White to off-white solid or viscous oil.[1]

Impurity Analysis (The "Why" Behind the Protocol)

Assuming a standard Steglich esterification or Acid Chloride synthesis, the crude mixture likely contains:

| Component | Structure/Type | Interaction with Silica (SiO₂) | Predicted Elution Order |

| Non-polar Byproducts | Hydrocarbons/Silyl ethers | Weak van der Waals | 1 (Fastest) |

| Target Ester | 4-Methoxyphenyl (4-ethylphenoxy)acetate | Dipole-Dipole / H-Bond Acceptor | 2 (Intermediate) |

| 4-Methoxyphenol | Unreacted Starting Material | H-Bond Donor (Phenolic -OH) | 3 (Slow/Tailing) |

| 4-Ethylphenoxyacetic acid | Unreacted Starting Material | Strong H-Bond Donor/Acceptor | 4 (Retained/Streaking) |

Key Insight: The phenolic impurity (4-methoxyphenol) is the critical separation target. Its hydroxyl group interacts strongly with the silanols on the silica surface, but at high loads, it can "tail" into the ester fraction.[1]

Pre-Purification: TLC Method Development

Before committing the crude material to the column, the mobile phase must be optimized using Thin Layer Chromatography (TLC).[1]

Visualization Strategy

Since the target lacks extensive conjugation beyond the benzene rings, standard UV is sufficient, but chemical stains provide specificity.[1]

-

Primary: UV Lamp @ 254 nm (Dark spots on green fluorescent background).[1][3]

-

Secondary (Confirmation): p-Anisaldehyde Stain .

Solvent System Optimization

Test the following solvent systems on Silica Gel 60 F₂₅₄ plates:

-

100% Hexanes: Check for non-polar impurities (Rf > 0.8).[1]

-

10% Ethyl Acetate (EtOAc) in Hexanes: Target Rf ~ 0.2–0.3.

-

20% EtOAc in Hexanes: Target Rf ~ 0.5–0.6.

Acceptance Criteria: The target ester should have an Rf of 0.35 ± 0.05 .[1]

-

If Rf > 0.5: The solvent is too strong; product will elute with non-polar impurities.[1]

-

If Rf < 0.2: Band broadening will occur; elution will consume excessive solvent.[1]

Recommended Starting Gradient: 5% EtOAc/Hexane to 25% EtOAc/Hexane.[1]

Detailed Protocol: Flash Column Chromatography[1]

Materials

-

Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1]

-

Column Dimensions: Calculate based on crude mass (Ratio 1:30 to 1:50 silica-to-sample).

-

Example: For 1.0 g crude, use ~30–50 g silica.[1]

-

-

Mobile Phase A: n-Hexane (or Heptane).[1]

-

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)[1]

-

Suspend the required amount of Silica Gel 60 in Mobile Phase A (Hexane).[1]

-

Pour the slurry into the column in one continuous motion to prevent layering.[1]

-

Flush with 2 column volumes (CV) of Hexane to pack the bed tightly.[1]

-

Critical: Ensure the solvent level never drops below the top of the sand/silica bed.[1]

Step 2: Sample Loading (Dry Loading Recommended)

Rationale: The target ester has limited solubility in pure hexane.[1] Liquid loading with DCM or EtOAc can disrupt the band origin (solvent effect).[1]

-

Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).[1]

-

Add Celite 545 or Silica Gel (1:2 ratio by weight relative to crude).[1]

-

Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

-

Carefully pour the powder onto the top of the packed column bed.[1]

-

Add a generic layer of sand (approx. 1 cm) on top to protect the bed.[1]

Step 3: Elution Gradient

Run the column using the following gradient profile (based on 1g scale):

| Volume (CV) | % EtOAc in Hexane | Purpose |

| 1–3 | 0% | Elute non-polar grease/impurities. |

| 4–10 | 5% | Condition column; move product slowly.[1] |

| 11–25 | 10% → 15% | Elute Target Ester. |

| 26–35 | 20% → 30% | Elute 4-Methoxyphenol impurity. |

| 36+ | 50% + 1% AcOH | Flush Acidic impurities (if recovery needed).[1] |

Step 4: Fraction Collection[1]

-

Collect fractions of approximately 10–15 mL (for a 20-30mm diameter column).

-

Spot every 3rd fraction on a TLC plate.

-

Pool fractions that show a single spot at the target Rf. Avoid "shoulder" fractions that may contain trace phenols.[1]

Logic & Workflow Visualization

The following diagram illustrates the decision matrix and separation logic for this purification.

Figure 1: Purification workflow emphasizing the gradient strategy to separate the target ester from polar phenolic impurities.

Post-Purification Analysis & Validation

Quality Control Criteria

After evaporating the combined fractions, validate purity using the following metrics:

-

1H NMR (CDCl₃):

-

Check for the disappearance of the phenolic -OH singlet (typically broad, >5.0 ppm).[1]

-

Verify the integration ratio of the Ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm) to the Methoxy group (singlet ~3.8 ppm).[1]

-

Diagnostic: The methylene protons (-O-CH₂-CO-) should appear as a sharp singlet around 4.6–4.8 ppm.[1]

-

-

HPLC Purity: >98% (Area under curve at 254 nm).[1]

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Product streaks on TLC | Residual acid content. | Add 0.1% Triethylamine to the mobile phase (neutralizes acidity).[1] |

| Co-elution with Phenol | Mobile phase too polar.[1] | Reduce gradient slope (e.g., hold at 10% EtOAc longer). Switch to Toluene/EtOAc system. |

| Poor recovery | Product crystallized on column. | Ensure solubility; use a slightly higher polarity or warm the column jacket (rarely needed).[1] |

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link

-

BenchChem. (2025).[1][5] General Protocols for Purification of Phenyl Esters. Retrieved from BenchChem Database.[1] Link[1]

-

Reich, H. J. (2023).[1] TLC Stains and Visualization. University of Wisconsin-Madison Chemistry.[1] Link

-

ThermoFisher Scientific. (2024).[1] Column Care and Method Development for Phenyl Phases. Link

-

Aronis. (2024).[1] Compound Datasheet: 4-Methoxyphenyl (4-ethylphenoxy)acetate. Link

Sources

Troubleshooting & Optimization

Technical Support: Troubleshooting 4-Methoxyphenyl (4-ethylphenoxy)acetate Production

This guide serves as a Tier 3 Technical Support resource for researchers encountering purity issues in the synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate . The content is structured to diagnose, resolve, and prevent common failure modes associated with phenyl ester formation.

Case ID: Phenyl-Ester-004-Et Target Molecule: 4-Methoxyphenyl (4-ethylphenoxy)acetate Reaction Class: Phenolic Esterification (Steglich / Acid Chloride)[1]

Core Reaction Logic & Failure Analysis

The synthesis involves coupling (4-ethylphenoxy)acetic acid (Acid) with 4-methoxyphenol (Phenol).[1] Unlike aliphatic alcohols, phenols are poor nucleophiles due to steric bulk and electronic delocalization.[1] This sluggishness leads to specific impurities that degrade final purity.

Reaction Scheme

The following diagram illustrates the primary pathway and the competing side-reactions responsible for low purity.

Figure 1: Reaction pathway showing the competition between product formation and N-acylurea rearrangement, a common cause of low purity in phenolic couplings.[1]

Diagnostic Q&A: Identifying the Impurity

Q1: My crude product is a sticky oil that refuses to crystallize, even though the literature says it should be a solid. Why? Diagnosis: You likely have N-acylurea contamination .[1] Technical Explanation: In DCC couplings, if the phenol is too slow to attack the activated O-acylisourea intermediate, the intermediate rearranges into a thermodynamically stable N-acylurea. This byproduct is chemically inert and often an oil or waxy solid that inhibits the crystallization of your main product. Immediate Fix: Switch solvents.[1] N-acylureas are often more soluble in ether than the product. Triturate the crude oil with cold diethyl ether or hexanes. If the product precipitates, filter it.[1][2] If not, you must use column chromatography (Silica, Hexane:EtOAc 9:1 to 8:[1]2) as recrystallization will fail.[1]

Q2: I see a persistent fine white powder that passes through filter paper and contaminates my NMR spectra (multiplet at ~1.0-2.0 ppm). Diagnosis: Residual Dicyclohexylurea (DCU) . Technical Explanation: DCU is the stoichiometric byproduct of DCC. While mostly insoluble, trace amounts (approx. 10-20 mg/L) remain soluble in DCM and EtOAc, co-crystallizing with your ester.[1] Immediate Fix:

-

Solvent Swap: Dissolve crude in minimal Acetone or Acetonitrile and chill to -20°C for 4 hours. DCU is virtually insoluble in cold acetonitrile. Filter the precipitate.

-

Chemical Wash: If the ester is stable, dissolve in DCM and wash with 0.1 M HCl. This does not remove DCU but helps remove unreacted DMAP/DCC.

-

Prevention: Use EDC·HCl (water-soluble carbodiimide) instead of DCC for future batches.[1]

Q3: The product has a pink or brownish hue. Diagnosis: Oxidation of 4-Methoxyphenol . Technical Explanation: Electron-rich phenols like 4-methoxyphenol are prone to air oxidation, forming quinones (colored species).[1] This happens if the reaction is run without an inert atmosphere or if the excess phenol is not removed during workup. Immediate Fix:

-

Dissolve the product in EtOAc.[2]

-

Wash with 10% Sodium Metabisulfite (Na₂S₂O₅) or Sodium Thiosulfate solution.[1] This reduces colored quinones back to water-soluble hydroquinones.

-

Follow with a dilute NaOH wash (0.5 M) to remove the free phenol (Caution: Do not prolong contact to avoid ester hydrolysis).[1]

Optimized Protocols

To ensure high purity (>98%), choose the protocol based on your available reagents.[1] Method A is recommended for highest purity; Method B is more convenient but requires careful purification.

Method A: Acid Chloride Route (Recommended for Purity)

Eliminates urea byproducts entirely.[1]

-

Activation : Suspend 1.0 eq of (4-ethylphenoxy)acetic acid in dry DCM. Add 1.2 eq Oxalyl Chloride and 2 drops of DMF (catalyst). Stir until gas evolution ceases (1-2 h). Evaporate solvent to remove excess oxalyl chloride.

-

Coupling : Redissolve the acid chloride residue in dry DCM.

-

Addition : Add 1.0 eq 4-methoxyphenol and 1.1 eq Triethylamine (TEA) (or Pyridine) dropwise at 0°C.

-

Workup : Stir 2 h at RT. Wash organic layer with:

Method B: Modified Steglich Esterification (DCC)

Use if Acid Chloride sensitive.[1]

-

Mix : Dissolve 1.0 eq Acid and 1.1 eq Phenol in DCM (Anhydrous).

-

Catalyst : Add 0.1 eq DMAP .[1]

-

Coupling : Cool to 0°C. Add 1.1 eq DCC dissolved in minimal DCM dropwise.

-

Reaction : Allow to warm to RT overnight.

-

DCU Removal (The "Freeze-Out" Method) :

-

Purification : Recrystallize from Ethanol/Water or Hexane/EtOAc.[1]

Purification & Data Reference

Solvent Selection for Recrystallization

Based on the polarity of the phenyl ester, the following solvent systems are validated for purification.

| Solvent System | Ratio (v/v) | Solubility (Hot) | Solubility (Cold) | Impurity Clearance |

| Ethanol / Water | 90:10 | High | Low | Excellent for removing unreacted phenol.[1] |

| Hexane / EtOAc | 80:20 | Moderate | Low | Good for removing non-polar impurities. |

| Toluene | 100% | High | Moderate | Best for large scale; removes DCU poorly. |

| Acetonitrile | 100% | High | Low | Best for removing DCU. |

Troubleshooting Logic Tree

Follow this flow to determine the next step for your crude material.

Figure 2: Decision matrix for purification based on physical state and spectral data.

References

-

Steglich Esterification Mechanism & Byproducts : Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]

-

Removal of Urea Byproducts : Sheehan, J. C., & Hess, G. P. (1955).[1] A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.[1] Link[1]

-

Purification of Phenyl Esters : Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of aryl esters).

-

DCC Coupling Troubleshooting : University of Rochester. (n.d.). Workup: DCC Coupling. Not Voodoo. Link

Sources

Technical Support Center: Overcoming Solubility Issues with 4-Methoxyphenyl (4-ethylphenoxy)acetate

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Methoxyphenyl (4-ethylphenoxy)acetate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental decisions. This guide is structured to provide immediate troubleshooting solutions and to build a deeper understanding of advanced formulation strategies for this and other poorly soluble compounds.

Understanding the Challenge: The Physicochemical Profile of 4-Methoxyphenyl (4-ethylphenoxy)acetate

4-Methoxyphenyl (4-ethylphenoxy)acetate possesses a chemical structure characterized by aromatic rings and an ester functional group. While specific experimental solubility data for this compound is not widely published, its structural similarity to other aromatic esters, such as ethyl 4-methoxyphenylacetate (estimated water solubility of 253.9 mg/L at 25 °C), suggests it is likely to be poorly soluble in aqueous media.[1][2] The presence of the bulky, hydrophobic 4-ethylphenoxy group further contributes to its low aqueous solubility. This inherent hydrophobicity is a common challenge in drug discovery and development, as adequate solubility is often a prerequisite for assessing biological activity and achieving therapeutic efficacy.[3][4]

Troubleshooting Guide: A First-Response Framework

This section is designed to provide rapid, actionable solutions to common solubility problems encountered in the laboratory.

Q1: My 4-Methoxyphenyl (4-ethylphenoxy)acetate is not dissolving in my aqueous buffer. What should I do first?

A1: Direct dissolution of hydrophobic compounds in aqueous buffers is often unsuccessful.[5] The first step is to prepare a concentrated stock solution in an appropriate organic solvent.

Recommended Initial Solvents:

-

Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[6]

-

Ethanol: A water-miscible organic solvent that is often well-tolerated in biological assays.[]

Step-by-Step Protocol for Stock Solution Preparation:

-

Weigh the Compound: Accurately weigh a precise amount of 4-Methoxyphenyl (4-ethylphenoxy)acetate.

-

Calculate Solvent Volume: Determine the volume of organic solvent required to achieve your desired stock concentration (e.g., 10 mM, 20 mM).

-

Dissolution: Add the solvent to the compound.

-

Solubilization: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. A clear solution indicates complete dissolution.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. What's happening and how can I fix it?

A2: This is a common phenomenon known as "precipitation upon dilution" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is diluted, reducing its ability to keep the hydrophobic compound in solution.

Here's a troubleshooting workflow to address this issue:

Caption: Troubleshooting workflow for precipitation upon dilution.

Detailed Explanation of Troubleshooting Steps:

-

Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

-

Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.[9] However, be mindful that high concentrations of organic solvents can affect cellular viability or enzyme activity.

-

Incorporate a Surfactant: Surfactants are amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[10][11] For cell-based assays, non-ionic, biocompatible surfactants are preferred.

-

Commonly Used Surfactants: Polysorbate 80 (Tween® 80), Pluronic® F-68.

-

Protocol: Prepare your aqueous medium with a low concentration of the surfactant (e.g., 0.01-0.1%) before adding the compound's stock solution.

-

-

Utilize a Solubilizing Excipient: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with hydrophobic molecules, effectively "hiding" them from the aqueous environment and enhancing their solubility.[13][14][15]

-

Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[6][12]

-

Protocol: Dissolve the cyclodextrin in your aqueous buffer before adding the stock solution of your compound. The optimal ratio of compound to cyclodextrin should be determined empirically.

-

Advanced Formulation Strategies

For applications requiring higher concentrations or for in vivo studies, more advanced formulation strategies may be necessary.

Co-solvent Systems

A co-solvent system involves using a mixture of water and one or more water-miscible organic solvents to increase the solubility of a poorly soluble drug.[16][17][18] The principle behind this is the reduction of the overall polarity of the solvent system, which makes it more favorable for dissolving hydrophobic compounds.[]

| Co-solvent | Typical Concentration Range in Formulations | Key Properties |

| Propylene Glycol (PG) | 10-60% | A commonly used, low-toxicity solvent. |

| Polyethylene Glycol 400 (PEG 400) | 20-70% | A non-volatile, low-toxicity polymer.[19] |

| Ethanol | 5-40% | A volatile solvent; its use may be limited by potential for irritation. |

| Glycerin | 10-50% | A viscous, non-toxic solvent. |

Table 1: Common Co-solvents for Pharmaceutical Formulations.

Surfactant-Based Formulations

Surfactants can be used to create various drug delivery systems, such as micellar solutions and self-emulsifying drug delivery systems (SEDDS).[20][21][22] These systems can significantly enhance the oral bioavailability of poorly soluble drugs.

Caption: Diagram of a drug-loaded surfactant micelle.

Amorphous Solid Dispersions (ASDs)

Crystalline solids have a highly ordered molecular structure that requires a significant amount of energy to break, leading to low solubility.[23] Amorphous forms, on the other hand, are in a higher energy, disordered state and tend to dissolve more readily.[24][25] Amorphous solid dispersions (ASDs) are formulations where the drug is dispersed in its amorphous form within a polymer matrix.[4][26] This is a powerful technique for enhancing the solubility and dissolution rate of poorly soluble drugs.[27][28]

Methods for Preparing ASDs:

-

Spray Drying: A solution of the drug and a polymer is rapidly dried to form amorphous particles.[4][13]

-

Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then cooled to form an amorphous solid.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 4-Methoxyphenyl (4-ethylphenoxy)acetate? A1: As a solid, store it in a tightly sealed container at room temperature, protected from light and moisture. Stock solutions in organic solvents should be stored in small aliquots at -20°C or -80°C.[8]

Q2: Can I heat the solution to improve solubility? A2: Gentle heating can sometimes increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. The thermal stability of 4-Methoxyphenyl (4-ethylphenoxy)acetate should be determined before using heat as a routine solubilization method.

Q3: Are there any specific safety precautions I should take when handling this compound? A3: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

References

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).

-

Cosolvent - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved February 15, 2026, from [Link]

-

An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Retrieved February 15, 2026, from [Link]

-

Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved February 15, 2026, from [Link]

- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3).

-

Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved February 15, 2026, from [Link]

- Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 209–218.

- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (2025). International Journal of Pharmaceutical and Phytopharmacological Research, 15(1), 1-11.

-

Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved February 15, 2026, from [Link]

- Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-7.

-

Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Amorphization of Poorly Water-Soluble Drugs - Encyclopedia.pub. (2021). Retrieved February 15, 2026, from [Link]

- Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles - PubMed. (2011).

- WO1995024893A1 - Delivery systems for hydrophobic drugs - Google Patents. (n.d.).

-

Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

- CA2965157A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents. (n.d.).

- Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal - MDPI. (2025). Pharmaceutics, 17(6), 1-24.

- US20160235677A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents. (n.d.).

-

Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates - IQPC. (n.d.). Retrieved February 15, 2026, from [Link]

-

ethyl 4-methoxyphenyl acetate, 14062-18-1 - The Good Scents Company. (n.d.). Retrieved February 15, 2026, from [Link]

-

Solubilizing Excipients in Oral and Injectable Formulations - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

4-methoxyphenyl acetate - Stenutz. (n.d.). Retrieved February 15, 2026, from [Link]

-

Solubilizer Excipients - CD Formulation. (n.d.). Retrieved February 15, 2026, from [Link]

-

Excipients | Pharmlabs. (n.d.). Retrieved February 15, 2026, from [Link]

-

Phenol, 4-methoxy-, acetate - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]

-

A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024). Retrieved February 15, 2026, from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Retrieved February 15, 2026, from [Link]

- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology, 46(11).

-

Enhancing solubility with novel excipients - Manufacturing Chemist. (2025). Retrieved February 15, 2026, from [Link]

-

(4-methoxyphenyl) acetate - Optional[Raman] - Spectrum - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021). Retrieved February 15, 2026, from [Link]

Sources

- 1. ethyl 4-methoxyphenyl acetate, 14062-18-1 [thegoodscentscompany.com]

- 2. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. upperton.com [upperton.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 11. researchgate.net [researchgate.net]

- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eijppr.com [eijppr.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 16. Cosolvent - Wikipedia [en.wikipedia.org]

- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 18. wjbphs.com [wjbphs.com]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal | MDPI [mdpi.com]

- 22. Solubilizer Excipients - CD Formulation [formulationbio.com]

- 23. veteransaffairshealthcare.iqpc.com [veteransaffairshealthcare.iqpc.com]

- 24. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. CA2965157A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents [patents.google.com]

- 28. US20160235677A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents [patents.google.com]

Technical Support Center: Crystallization Protocol for 4-Methoxyphenyl (4-ethylphenoxy)acetate

[1]

Ticket ID: CRYST-4MP-EPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Executive Summary & Compound Profile

Subject: 4-Methoxyphenyl (4-ethylphenoxy)acetate Molecular Characteristics: This molecule consists of two aromatic rings linked by a flexible ester/ether chain.[1] Key Challenge: The structural flexibility and asymmetry of the 4-ethyl and 4-methoxy substituents often depress the melting point and increase the metastable zone width (MSZW).[1] This leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation.[1][2][3]

Primary Failure Modes:

Diagnostic Workflow (Triage)

Before attempting a new crystallization, determine the thermodynamic state of your material.[1]

Experiment A: The "Freezer Test" (Mandatory)

Goal: Confirm the material is solid at room temperature.[1]

-

Dissolve 50 mg of crude material in 0.5 mL of Diethyl Ether or DCM.

-

Evaporate to dryness using a rotary evaporator (do not heat above 30°C).

-

Place the resulting oil/gum in a freezer (-20°C) for 24 hours.

-

Result:

-

Remains Liquid: The material may be a liquid at room temperature or has significant impurities lowering the MP. Action: Perform Column Chromatography.

-

Solidifies: The material is crystallizable. Action: Proceed to Phase 3.

-

Troubleshooting Guides (FAQs)